Khk-IN-1
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Overview
Description
Khk-IN-1, also known as Ketohexokinase inhibitor 1, is a selective and cell membrane permeable inhibitor of ketohexokinase. Ketohexokinase is an enzyme that phosphorylates fructose to fructose-1-phosphate, a key step in fructose metabolism. This compound has shown potential in the study of obesity and diabetes due to its ability to inhibit fructose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Khk-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidinopyrimidine core, followed by specific substitutions that complement the ATP-binding site of ketohexokinase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Khk-IN-1 primarily undergoes substitution reactions during its synthesis. It is designed to be stable under physiological conditions, which means it does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various protecting groups to ensure selective reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major product of the synthesis is this compound itself, which is obtained after several purification steps to remove any impurities or by-products .
Scientific Research Applications
Khk-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Khk-IN-1 exerts its effects by selectively inhibiting ketohexokinase, the enzyme responsible for phosphorylating fructose to fructose-1-phosphate . By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing fructose metabolism. This inhibition can lead to reduced lipogenesis and improved insulin sensitivity, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Biological Activity
Khk-IN-1 is a selective inhibitor of ketohexokinase (KHK), an enzyme that plays a crucial role in fructose metabolism. This compound has garnered attention due to its potential implications in metabolic disorders and cancer biology. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
KHK exists in two isoforms: KHK-A and KHK-C. This compound primarily targets KHK-A, which has been implicated in various cellular signaling pathways beyond fructose metabolism. Research indicates that KHK-A acts as a nuclear protein kinase, facilitating the phosphorylation of proteins involved in cell proliferation and invasion, particularly in cancer cells.
- KHK-A vs. KHK-C :
- KHK-A : Ubiquitously expressed; involved in cell invasion and proliferation.
- KHK-C : Primarily functions in fructose metabolism; less involved in signaling pathways related to cancer.
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits KHK-A activity, leading to reduced cell invasion and proliferation in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The inhibition of KHK-A by this compound results in decreased levels of fructose-1-phosphate and reactive oxygen species (ROS), which are critical for promoting cancer metastasis.
Table 1: Effects of this compound on Cell Lines
Cell Line | Effect of this compound | Mechanism |
---|---|---|
MDA-MB-231 | Reduced invasion | Inhibition of KHK-A activity |
HepG2 | Decreased proliferation | Phosphorylation inhibition of PRPS1 |
HCT116 | Lower ROS levels | Reduced fructose metabolism |
Case Studies
In vivo studies involving murine models have further elucidated the effects of this compound on tumor growth and metastasis. Tumor-bearing mice treated with this compound exhibited slower tumor growth rates compared to controls. Notably, fructose feeding exacerbated tumor growth in KHK-A-overexpressing groups, highlighting the role of KHK-A in cancer progression.
Case Study Overview
- Study Design : Mice implanted with MTV-TM-011 cell lines expressing either KHK-A or KHK-C.
- Findings :
- Mice with KHK-A overexpression showed significant tumor growth when fed a fructose-rich diet.
- Administration of this compound resulted in reduced tumor volume and weight.
Research Findings
Recent studies have identified several key interactions involving KHK-A that are modulated by this compound:
- Phosphorylation Pathways : KHK-A phosphorylates phosphoribosyl pyrophosphate synthetase 1 (PRPS1), promoting nucleic acid synthesis essential for rapid cell division.
- Nuclear Translocation : Fructose stimulation induces the nuclear translocation of KHK-A, which is necessary for its kinase activity. This compound disrupts this process, preventing the activation of downstream signaling pathways.
Properties
IUPAC Name |
8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMLZKGLUEWBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.